An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, a key building block in contemporary pharmaceutical synthesis. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes information from supplier specifications, data on structurally related compounds, and established analytical principles to offer a robust resource for researchers. The document details the compound's identity, expected physicochemical characteristics, and provides standardized protocols for their experimental determination. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required for the effective handling, application, and characterization of this important synthetic intermediate.
Introduction: The Significance of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid in Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, often referred to as Boc-2-amino-6-fluorobenzoic acid, belongs to a class of protected amino acids that are fundamental to the synthesis of complex organic molecules, particularly in the realm of drug discovery. The presence of a fluorine atom on the benzene ring can significantly modulate the pharmacokinetic and physicochemical properties of a parent molecule, often enhancing metabolic stability and binding affinity. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amino group, allowing for selective chemical transformations at other sites of the molecule.[1][2]
This unique combination of a fluorinated aromatic ring and a protected amine makes this compound a valuable precursor for the synthesis of a wide range of biologically active compounds. Its structural motif is found in molecules targeting various therapeutic areas. Understanding the physical properties of this intermediate is paramount for its effective use in synthetic workflows, ensuring reproducibility, and optimizing reaction conditions.
Molecular Structure and Identity
A clear understanding of the molecular structure is the foundation for interpreting its physical properties.
Diagram 1: Molecular Structure of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
A 2D representation of the chemical structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1048919-15-8 | [3] |
| Molecular Formula | C₁₂H₁₄FNO₄ | [3] |
| Molecular Weight | 255.24 g/mol | [3] |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-6-fluorobenzoic acid | |
| InChI Key | ADEVFUGRTWPNPT-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C(=O)O | [3] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Physical Form | Solid. Expected to be a crystalline powder. | Based on supplier information and properties of similar compounds. |
| Color | White to off-white or pale yellow. | Based on supplier information and typical appearance of related compounds. |
| Melting Point | Not experimentally determined in available literature. | The related compound, 2-Amino-6-fluorobenzoic acid, has a melting point of 167-169 °C.[4] The addition of the Boc group is expected to alter this value. |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | As is common with complex organic molecules. |
| Solubility | Expected to be soluble in many organic solvents such as DMSO, methanol, and ethyl acetate.[5] Limited solubility in non-polar solvents and water. | The Boc group increases lipophilicity compared to the parent amino acid.[2] |
| pKa | Not experimentally determined. | The carboxylic acid proton is expected to have a pKa in the range of 3-5, influenced by the electron-withdrawing fluorine atom. |
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions.
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¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in a distinct chemical environment, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons (with C-F coupling), and the carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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N-H stretch: A moderate peak around 3300-3500 cm⁻¹ from the carbamate.
-
C=O stretch: Strong absorptions around 1700-1760 cm⁻¹ for the carbamate carbonyl and around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C-F stretch: An absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.
Experimental Protocols for Physical Property Determination
For researchers requiring precise experimental values, the following standardized protocols are recommended.
Melting Point Determination
Diagram 2: Workflow for Melting Point Determination
A generalized workflow for accurate melting point measurement.
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point should be reported as this range.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification conditions.
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Procedure: To approximately 10 mg of the compound in a small test tube, add the selected solvent dropwise with agitation.
-
Observation: Observe if the solid dissolves completely. Record the approximate volume of solvent required.
-
Classification: Classify the solubility as soluble (> 25 mg/mL), sparingly soluble (1-25 mg/mL), or insoluble (< 1 mg/mL).
pKa Determination
The acidity of the carboxylic acid can be determined by potentiometric titration.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system (e.g., water/methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Safety and Handling
As a laboratory chemical, 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid requires careful handling.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: [3]
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid is a valuable and versatile building block in modern organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet compiled in the public domain, this guide provides a solid foundation based on available data, chemical principles, and the properties of analogous structures. The provided experimental protocols offer a clear pathway for researchers to determine these properties with high accuracy in their own laboratories. A thorough understanding and documentation of these physical characteristics are essential for the continued successful application of this compound in the development of new and innovative chemical entities.
References
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Chem-Impex. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
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PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
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Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
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PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid. Retrieved from [Link]




